molecular formula C18H23NO5 B14094281 2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol

2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol

Cat. No.: B14094281
M. Wt: 333.4 g/mol
InChI Key: QQJPAXYKZQBUAX-AFLMIKJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol is a synthetic organic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using benzylidene groups to prevent unwanted reactions.

    Formation of Anhydro Bridge: The 2,3-anhydro bridge is formed through an intramolecular cyclization reaction.

    Introduction of Imino Group: The imino group is introduced by converting one of the hydroxyl groups into an amino group, followed by protection with a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group back to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anhydro bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups at the anhydro bridge.

Scientific Research Applications

2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its ability to inhibit glycosidases, which are involved in various biological processes.

    Medicine: Potential therapeutic agent for diseases related to carbohydrate metabolism, such as diabetes and lysosomal storage disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of glycosidases. It binds to the active site of these enzymes, preventing them from hydrolyzing glycosidic bonds. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Deoxynojirimycin: Another iminosugar known for glycosidase inhibition.

    Miglitol: A pharmaceutical drug used to treat type 2 diabetes by inhibiting alpha-glucosidase.

    Castanospermine: A natural product with glycosidase inhibitory activity.

Uniqueness

2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol is unique due to its specific structural features, such as the anhydro bridge and the benzylidene protection. These features can influence its reactivity and specificity towards different glycosidases, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl (1R,2S,4S,7R)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-17(20)19-9-13-15(22-13)14-12(19)10-21-16(23-14)11-7-5-4-6-8-11/h4-8,12-16H,9-10H2,1-3H3/t12-,13+,14-,15+,16?/m1/s1

InChI Key

QQJPAXYKZQBUAX-AFLMIKJESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](O2)[C@H]3[C@H]1COC(O3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(O2)C3C1COC(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.